molecular formula C7H6N2OS B1294697 2-Amino-4-hydroxybenzothiazole CAS No. 7471-03-6

2-Amino-4-hydroxybenzothiazole

Cat. No. B1294697
CAS RN: 7471-03-6
M. Wt: 166.2 g/mol
InChI Key: PFQJPSASUCHKRO-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxybenzothiazole is a compound that belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The presence of amino and hydroxy substituents on the benzothiazole ring can significantly alter the compound's chemical and physical properties, as well as its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 2-aminobenzothiazoles has been extensively studied, with various methods developed to construct these compounds. A metal-free process using catalytic iodine and molecular oxygen as the oxidant under mild conditions has been reported for the synthesis of various 2-aminobenzothiazoles, including 2-amino-4-hydroxybenzothiazole derivatives . Another approach involves the aminyl radical addition to aryl isothiocyanates under metal-free conditions, using formamides as amino sources . Additionally, a synthesis from anilines, sulfur monochloride, and isocyanides has been described, with the key step being an iodine-catalyzed insertion of isocyanides into the S-S bond of hydrolyzed Herz salts . A sustainable synthesis through cascade reactions of isothiocyanatobenzenes with amines using iodine as a catalyst and oxygen as an oxidant has also been presented . Copper-catalyzed synthesis from 2-iodophenyl isocyanides, potassium sulfide, and amines has been developed to construct one C-N bond and two C-S bonds in a step reaction .

Molecular Structure Analysis

The molecular structure of 2-amino-4-methoxybenzothiazole, a derivative of 2-amino-4-hydroxybenzothiazole, has been investigated using various spectroscopic techniques, including FTIR, FT-Raman, UV-Visible, and NMR spectroscopies. Density functional theory (DFT) studies have been carried out to determine the structural, thermodynamical, vibrational, and electronic characteristics of the compound .

Chemical Reactions Analysis

2-Aminobenzothiazoles exhibit a range of chemical reactivities, including the ability to undergo coupling with superelectrophilic compounds. For instance, the reactions of 2-aminothiazoles with 4,6-dinitrobenzofuroxan (DNBF) have been studied, revealing that these thiazoles behave preferentially as carbon rather than nitrogen nucleophiles . The chemistry of 2-aminobenzothiazoles has been extensively reviewed, highlighting their synthetic methods and chemical reactions, including reactions at the amino substituent and reactions involving the nitrogen in the formal amidine system to give fused heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-4-hydroxybenzothiazole derivatives have been explored in the context of their potential as dual inhibitors of 5-lipoxygenase and thromboxane A2 synthetase. The introduction of substituents has been shown to impart dual inhibitory activity against the production of leukotriene B4 and thromboxane A2, with structure-activity relationship studies revealing the importance of substituent positioning for enzyme inhibition . The reactions of 2-aminobenzothiazoles with ethylene chlorohydrin have also been investigated, leading to the formation of various products and providing insights into the reactivity of these compounds10.

Scientific Research Applications

Antitumor Properties

2-Amino-4-hydroxybenzothiazole derivatives have shown promising antitumor properties. The modification of these compounds, such as 2-(4-Aminophenyl)benzothiazoles, has led to the development of novel agents with selective growth inhibitory properties against human cancer cell lines, particularly in breast cancer. Notably, certain hydroxylated derivatives of these compounds, such as 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole, have been identified as major metabolites in cancer cell lines, indicating their potential role in cancer treatment mechanisms (Kashiyama et al., 1999).

Corrosion Inhibition

2-Amino-4-hydroxybenzothiazole has been studied for its corrosion inhibition properties. Research involving 2-Amino-6-hydroxybenzothiazole, a related compound, has demonstrated its effectiveness as a corrosion inhibitor for steel in acidic solutions. These studies highlight the potential of benzothiazole derivatives in protecting metals against corrosion, which is crucial in industrial applications (Danaee & Nikparsa, 2020).

Dual Inhibitory Activity for Anti-Inflammatory Drugs

2-Amino-4-hydroxybenzothiazole derivatives have been utilized in the development of dual inhibitors for 5-lipoxygenase and thromboxane A2 synthetase. These compounds, particularly those with a 3-pyridylmethyl group, have shown significant inhibitory activity, making them potential candidates for novel anti-inflammatory drugs (Hibi et al., 1994).

Antimicrobial Activity

Research on novel unsymmetrical alkanes derived from 2-Amino-5/6-hydroxybenzothiazole has demonstrated promising antimicrobial activity. These compounds have been effective against a range of microbial strains, indicating their potential use in developing new antimicrobial agents (Kumbhare & Ingle, 2009).

Role in Modulating Antitumor Properties

Studies have explored the role of 2-Amino-4-hydroxybenzothiazole derivatives in modulating antitumor properties, particularly in relation to the CYP1A1 enzyme in human breast cancer cells. This research provides insights into the metabolic pathways and mechanisms through which these compounds exert their antitumor effects (Chua et al., 2000).

Safety And Hazards

The safety information for 2-Amino-4-hydroxybenzothiazole includes a GHS07 pictogram, a warning signal word, and hazard statements H302 - H319 . The precautionary statements are P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 . The hazard classifications are Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

2-Amino-4-hydroxybenzothiazole has numerous potential applications in various fields due to its biological properties. The development of targeted synthesis of benzothiazole analogs is a promising future direction . The concept of green synthesis, including one-pot multicomponent reactions, is a promising trend in the synthesis of bioactive derivatives of 2-aminobenzothiazole .

properties

IUPAC Name

2-amino-1,3-benzothiazol-4-ol
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InChI

InChI=1S/C7H6N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQJPSASUCHKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225692
Record name 2-Amino-4-hydroxybenzothiazole
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Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-hydroxybenzothiazole

CAS RN

7471-03-6
Record name 2-Amino-4-benzothiazolol
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Record name 2-Amino-4-hydroxybenzothiazole
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Record name 2-Amino-4-hydroxybenzothiazole
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Record name 4-Benzothiazolol, 2-amino
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Record name 2-AMINO-4-HYDROXYBENZOTHIAZOLE
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Synthesis routes and methods I

Procedure details

A solution of AlCl3 (5 mmole) in EtSH (10 mL) was cooled to 0° C. and treated with 2-amino-4-methoxybenzothiazole (1 mmole). The mixture was stirred at 0–5° C. for 2 h. Evaporation and extraction gave 2-amino-4-hydroxybenzothiazole as white solid.
Name
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of AICl3 (5 mmole) in EtSH (10 mL) was cooled to 0° C. and treated with 2-amino-4-methoxybenzothiazole (1 mmole). The mixture was stirred at 0-5° C. for 2 h. Evaporation and extraction gave 2-amino-4-hydroxybenzothiazole as white solid.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Bunescu, P Besse-Hoggan… - Applied and …, 2008 - Am Soc Microbiol
… The synthesis of 2-amino-4-hydroxybenzothiazole (4OH-ABT; M3) was adapted from the method of Vel'tman and … M3 was assigned to 2-amino-4-hydroxybenzothiazole (4OH-ABT). …
Number of citations: 25 journals.asm.org
TJ Lane, CSC Lane, A Sam - Journal of the American Chemical …, 1961 - ACS Publications
… of 4-hydroxybenzothiazole, 2-amino-4-hydroxybenzothiazole, 2-methylamino-4-hydroxy… 7 - methyl - 2 - amino - 4 - hydroxybenzothiazole (Table II) are higher than those obtained for the …
Number of citations: 7 pubs.acs.org
PK Feng, Q Fernando - Inorganic Chemistry, 1962 - ACS Publications
… formation constants of the chelates of 4-hydroxybenzothiazole3 and of 2-amino-4hydroxybenzothiazole.4 … 2-Amino-4-hydroxybenzothiazole was … 10.75 2-Amino-4-hydroxybenzothiazole …
Number of citations: 4 pubs.acs.org
OR Thiel, JS Tedrow - Transition Metal‐Catalyzed Couplings in …, 2003 - Wiley Online Library
… The process consisted of a chemoselective biaryl ether formation from 2-amino-4-hydroxybenzothiazole (3) and 4,6-dichloropyrimidine (6) without the need to protect the amino group …
Number of citations: 2 onlinelibrary.wiley.com
NC Baenziger, HA Eick, HS Schuldt… - Journal of the American …, 1961 - ACS Publications
… of 4-hydroxybenzothiazole, 2-amino-4-hydroxybenzothiazole, 2-methylamino-4-hydroxybenzothiazole and 2-amino-4-hydroxy-7-methylbenzothiazole were …
Number of citations: 121 pubs.acs.org
C Chorao, F Charmantray, P Besse-Hoggan… - Chemosphere, 2009 - Elsevier
… absorb in the solar spectrum, but the addition of FeNTA complex led to the transformation of ABT into 2-amino-6-hydroxybenzothiazole (6OH-ABT) and 2-amino-4-hydroxybenzothiazole …
Number of citations: 29 www.sciencedirect.com
H Huang, CA Howard, S Zari, HJ Cho, S Shukla… - Nature chemical …, 2020 - nature.com
… small molecules based on a 2-amino-4-hydroxybenzothiazole scaffold that bind to the NSD1 … analog BT3 shows that the 2-amino-4-hydroxybenzothiazole scaffold forms multiple finely …
Number of citations: 54 www.nature.com
EM Doherty, C Fotsch, AW Bannon, Y Bo… - Journal of medicinal …, 2007 - ACS Publications
… Following method C, 2-amino-4-hydroxybenzothiazole (0.42 g, 2.5 mmol) and 3 (0.97 g, 3.8 mmol), after purification of the crude product by silica gel chromatography (2:1 hexanes/…
Number of citations: 95 pubs.acs.org
MC Swamy - 2011 - search.proquest.com
The synthesis of some new fused [4 (1, 3benzothiazol2yldiazenyl) phenoxy] N'arylidene aceto hydrazide by making use of 2-[4-(1, 3-benzothiazol-2yldiazenyl) phenoxy] aceto …
Number of citations: 0 search.proquest.com
C Chorao - 2008 - theses.hal.science
La biodégradation du 2-aminobenzothiazole (ABT) a été comparée entre des bactéries en suspension dans l'eau et des bactéries immobilisées sur un support d'alginate. Trois …
Number of citations: 4 theses.hal.science

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